1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane
Overview
Description
“1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane” is a chemical compound with the molecular formula C8H16Br2O3 . It has an average mass of 320.019 Da and a monoisotopic mass of 317.946594 Da . It’s also known as Bromo-PEG2-bromide .
Synthesis Analysis
The synthesis of “this compound” involves the use of a PEG linker containing two bromide groups . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a chain of carbon atoms with bromine and oxygen atoms attached .Chemical Reactions Analysis
The bromide groups in “this compound” make it a good candidate for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The compound has a density of 1.6777 g/cm3 . The boiling point is 140 °C at a pressure of 12 Torr .Scientific Research Applications
Synthesis of Organic Intermediates
1-Bromo-2-(p-nitrophenoxy)ethane, closely related to the compound , has been synthesized as an organic intermediate in a reaction involving ethylene dibromide. This synthesis process also yields 1,2-di-(p-nitrophenoxy)ethane as a byproduct. The solubility properties of these compounds have been studied, revealing that they can be separated using selective solvents like petroleum ether, achieving high-quality objective products (Liu Qiao-yun, 2004).
Formation of α-Bromoethylethers
Research on 2-bromoethanol, closely related to 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, has led to the quantitative formation of 1-bromo-1-(1-bromoethoxy)ethane, also known as di-α-bromoethylether. This compound forms through the dimerization of 1-bromoethanol, observed as a primary product under specific conditions (L. W. Jenneskens, U. Wiersum, J. Ripoll, 1988).
Polymer Synthesis
The compound 2-bromo-5-chloromagnesio-3-[2-(2-metho-xyethoxy)ethoxy]methylthiophene, which shares structural similarity with this compound, has been used in chain-growth condensation polymerization with Ni catalysts. This process has led to the synthesis of well-defined polythiophene with hydrophilic side chains and diblock copolythiophene with both hydrophilic and hydrophobic side chains (T. Yokozawa, I. Adachi, Ryo Miyakoshi, A. Yokoyama, 2007).
Metal Extraction
1,2-Bis[2-(2‘-carboxyheptyloxy)ethoxy]ethane, a compound with a pseudo-18-crown-6 framework similar to the target compound, has been synthesized for selective Pb(II) extraction. Its extraction capabilities have been compared with monocarboxylic acid analogues, highlighting its effectiveness in metal extraction applications (T. Hayashita, H. Sawano, T. Higuchi, Miki Indo, K. Hiratani, ⊥. A. Z. Zhang, R. Bartsch, 1999)
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various organic compounds .
Mode of Action
The compound acts as a reagent in organic synthesis . It can participate in reactions that form new bonds with its bromine atoms, allowing the creation of complex molecules from simpler ones .
Biochemical Pathways
Its role in the synthesis of complex organic molecules suggests it may influence a variety of biochemical processes depending on the specific context of its use .
Result of Action
The result of the action of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane is the formation of new organic compounds. For example, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFMWHWXEBUOKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341319 | |
Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31255-26-2 | |
Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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